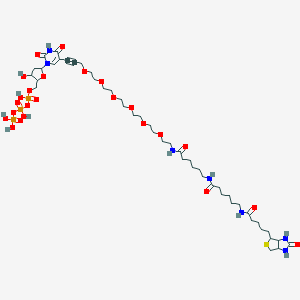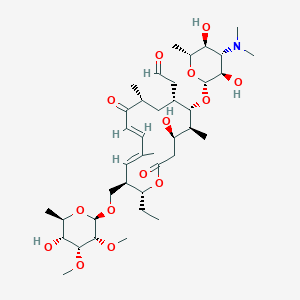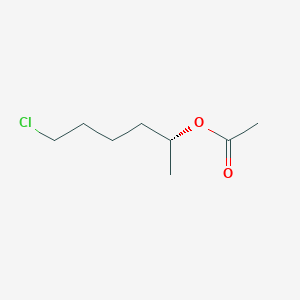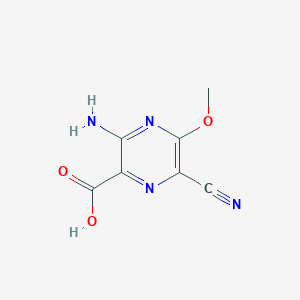
3-Amino-6-cyano-5-methoxypyrazine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-6-cyano-5-methoxypyrazine-2-carboxylic acid, also known as ACMP, is a heterocyclic compound that has gained interest in the scientific community due to its potential applications in various fields. This compound has a molecular formula of C8H7N4O3 and a molecular weight of 221.16 g/mol. ACMP is a pyrazine derivative and is known for its unique chemical properties, including its ability to act as a potent inhibitor of the human immunodeficiency virus (HIV).
Mécanisme D'action
The mechanism of action of 3-Amino-6-cyano-5-methoxypyrazine-2-carboxylic acid involves its ability to inhibit the activity of the viral integrase enzyme. This enzyme is responsible for integrating the viral DNA into the host cell's genome, which is essential for the replication of the virus. By inhibiting this enzyme, 3-Amino-6-cyano-5-methoxypyrazine-2-carboxylic acid can prevent the replication of the virus and reduce the viral load in infected individuals.
Effets Biochimiques Et Physiologiques
3-Amino-6-cyano-5-methoxypyrazine-2-carboxylic acid has been shown to have several biochemical and physiological effects. In addition to its anti-HIV activity, 3-Amino-6-cyano-5-methoxypyrazine-2-carboxylic acid has been shown to have antioxidant and anti-inflammatory properties. It has also been shown to inhibit the activity of the enzyme xanthine oxidase, which is involved in the production of reactive oxygen species (ROS). This makes 3-Amino-6-cyano-5-methoxypyrazine-2-carboxylic acid a potential candidate for the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-Amino-6-cyano-5-methoxypyrazine-2-carboxylic acid is its ability to inhibit the activity of the viral integrase enzyme, making it a potential candidate for the development of new anti-HIV drugs. 3-Amino-6-cyano-5-methoxypyrazine-2-carboxylic acid is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of 3-Amino-6-cyano-5-methoxypyrazine-2-carboxylic acid is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research and development of 3-Amino-6-cyano-5-methoxypyrazine-2-carboxylic acid. One potential direction is the optimization of the synthesis method to produce higher yields of pure 3-Amino-6-cyano-5-methoxypyrazine-2-carboxylic acid. Another direction is the development of new drug formulations that can improve the solubility and bioavailability of 3-Amino-6-cyano-5-methoxypyrazine-2-carboxylic acid. Additionally, further research is needed to fully understand the biochemical and physiological effects of 3-Amino-6-cyano-5-methoxypyrazine-2-carboxylic acid and its potential applications in the treatment of other diseases.
Méthodes De Synthèse
The synthesis of 3-Amino-6-cyano-5-methoxypyrazine-2-carboxylic acid involves the reaction of 2,3-diaminopyrazine with ethyl cyanoacetate and dimethyl sulfate. The resulting product is then hydrolyzed with sodium hydroxide to obtain the final product, 3-Amino-6-cyano-5-methoxypyrazine-2-carboxylic acid. This synthesis method has been optimized to produce high yields of pure 3-Amino-6-cyano-5-methoxypyrazine-2-carboxylic acid.
Applications De Recherche Scientifique
3-Amino-6-cyano-5-methoxypyrazine-2-carboxylic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. One of the most promising applications of 3-Amino-6-cyano-5-methoxypyrazine-2-carboxylic acid is its use as an HIV inhibitor. 3-Amino-6-cyano-5-methoxypyrazine-2-carboxylic acid has been shown to inhibit the replication of HIV in vitro by targeting the viral integrase enzyme. This makes 3-Amino-6-cyano-5-methoxypyrazine-2-carboxylic acid a potential candidate for the development of new anti-HIV drugs.
Propriétés
Numéro CAS |
157224-90-3 |
|---|---|
Nom du produit |
3-Amino-6-cyano-5-methoxypyrazine-2-carboxylic acid |
Formule moléculaire |
C7H6N4O3 |
Poids moléculaire |
194.15 g/mol |
Nom IUPAC |
3-amino-6-cyano-5-methoxypyrazine-2-carboxylic acid |
InChI |
InChI=1S/C7H6N4O3/c1-14-6-3(2-8)10-4(7(12)13)5(9)11-6/h1H3,(H2,9,11)(H,12,13) |
Clé InChI |
VQKDZLDCICRUKJ-UHFFFAOYSA-N |
SMILES |
COC1=C(N=C(C(=N1)N)C(=O)O)C#N |
SMILES canonique |
COC1=C(N=C(C(=N1)N)C(=O)O)C#N |
Synonymes |
Pyrazinecarboxylic acid, 3-amino-6-cyano-5-methoxy- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



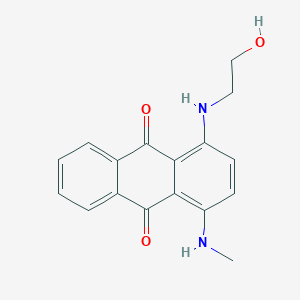
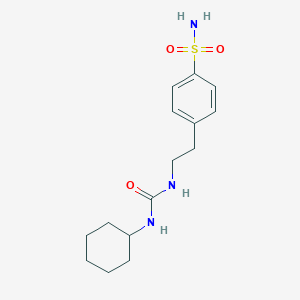
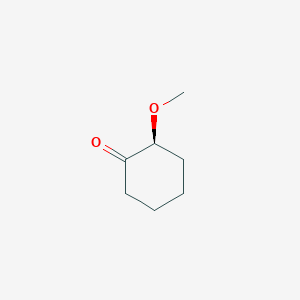
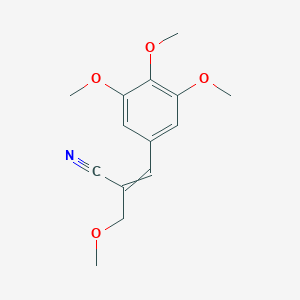
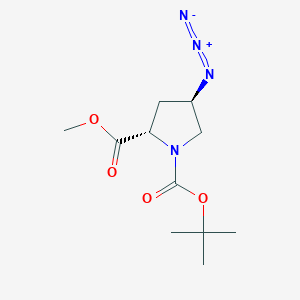

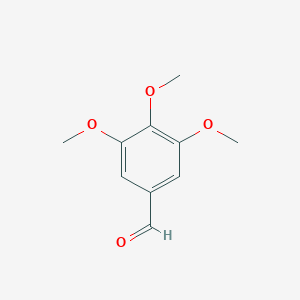
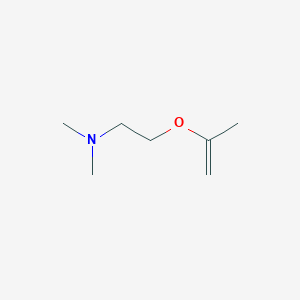

![[(2S,3R,4S,5R)-4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate](/img/structure/B134024.png)
